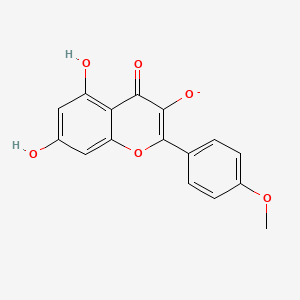
Kaempferide(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferide(1-) is conjugate base of kaempferide arising from selective deprotonation of the 3-hydroxy group. It is a conjugate base of a kaempferide.
Applications De Recherche Scientifique
Neuroprotective Effects
Kaempferide has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases.
- Alzheimer's Disease : Research indicates that kaempferide can improve cognitive function by inhibiting acetylcholinesterase activity and enhancing antioxidant defenses. In studies using transgenic Drosophila models and Wistar rats, kaempferide administration resulted in reduced neurotoxic damage and improved cognitive performance through modulation of endogenous antioxidants like glutathione and superoxide dismutase .
- Parkinson's Disease : Kaempferide has been shown to protect dopaminergic neurons by reducing inflammatory markers such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. It also supports the integrity of the blood-brain barrier, indicating potential therapeutic benefits in Parkinson's disease management .
Anti-Inflammatory Applications
Kaempferide exhibits notable anti-inflammatory effects which have been explored in various conditions:
- Rheumatoid Arthritis : A recent study highlighted kaempferide's ability to bind to caspase-1, inhibiting pyroptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). This action reduces the proliferation and migration of RA-FLS, suggesting a potential role for kaempferide in immunotherapy strategies for rheumatoid arthritis .
- General Inflammation : Kaempferide has been implicated in the treatment of inflammation-induced diseases such as colitis and intervertebral disc degeneration. Its mechanism involves downregulating pro-inflammatory cytokines and enhancing apoptotic pathways in immune cells .
Renal Protection
Kaempferide has shown promise in protecting against acute kidney injury (AKI):
- Cisplatin-Induced Nephrotoxicity : In studies involving cisplatin-treated mice and HK-2 cells, kaempferide significantly mitigated oxidative stress and promoted autophagy, leading to improved renal function and reduced tubular cell damage. The compound's protective effects were evident both in vitro and in vivo, suggesting its potential as a therapeutic agent for various forms of AKI .
Metabolic Regulation
Recent findings indicate that kaempferide may play a role in metabolic health:
- Autophagy Enhancement : Kaempferide has been identified as an autophagy enhancer, promoting lipid degradation and improving metabolic conditions in diet-induced obesity models. This mechanism involves the translocation of transcription factor EB (TFEB) without disrupting mTOR signaling pathways .
Anticancer Potential
Kaempferide's anticancer properties have also been explored:
- Tumor Cell Growth Inhibition : Kaempferide has exhibited inhibitory effects on tumor cell glycolysis and induced apoptosis through mitochondrial signaling pathways. Studies suggest it may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an adjunct therapy in cancer treatment .
Summary Table of Applications
Propriétés
Formule moléculaire |
C16H11O6- |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-3-olate |
InChI |
InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3/p-1 |
Clé InChI |
SQFSKOYWJBQGKQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















